(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride
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Overview
Description
ent-Calindol Hydrochloride: is a calcimimetic compound that acts on the calcium-sensing receptor. It is a positive allosteric modulator of the human calcium receptor, which activates an extracellular ligand-binding domain-deleted, Rhodopsin-like, seven-transmembrane structure in the absence of calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-Calindol Hydrochloride involves the reaction of (S)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole with hydrochloric acid. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: : Industrial production of ent-Calindol Hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : ent-Calindol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ent-Calindol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a modulator of calcium-sensing receptors, making it useful in studying calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium metabolism.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
ent-Calindol Hydrochloride exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. It binds to the receptor and enhances its sensitivity to extracellular calcium ions. This activation leads to a cascade of intracellular signaling events that regulate various physiological processes, including calcium homeostasis and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet Hydrochloride: Another calcimimetic agent that increases the sensitivity of parathyroid gland calcium-sensing receptors to serum calcium.
Evocalcet: An activating agent of the calcium-sensing receptor.
Strontium Ranelate: A medication for osteoporosis that also affects calcium metabolism.
Uniqueness: : ent-Calindol Hydrochloride is unique in its ability to activate the calcium-sensing receptor in the absence of calcium, making it a valuable tool for studying calcium signaling pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C21H21ClN2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(1S)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
KFILKQPBQZIRST-RSAXXLAASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
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